Desmethoxyyangonin: A Comprehensive Pharmacological Profile
Desmethoxyyangonin: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY) is one of the six major kavalactones, a class of psychoactive compounds found in the kava plant (Piper methysticum). Traditionally consumed as a beverage in the Pacific Islands for its anxiolytic and sedative effects, kava and its constituents have garnered significant scientific interest for their therapeutic potential. Desmethoxyyangonin, in particular, exhibits a distinct pharmacological profile that differentiates it from other kavalactones. This technical guide provides a comprehensive overview of the core pharmacological properties of desmethoxyyangonin, focusing on its enzymatic and receptor interactions, in vivo effects, and the underlying molecular mechanisms. The information is presented to support further research and drug development efforts centered on this unique natural compound.
Enzyme and Receptor Interactions
Desmethoxyyangonin's primary mechanism of action involves the modulation of key enzymes involved in neurotransmitter metabolism. It also interacts with various metabolic enzymes, which has implications for drug-drug interactions.
Monoamine Oxidase (MAO) Inhibition
Desmethoxyyangonin is a potent and selective reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopaminergic neurotransmission in the brain.[1] This action is believed to contribute to the attention-promoting effects associated with kava.[1][4] The inhibition of MAO-B by desmethoxyyangonin is competitive.[5]
Table 1: Monoamine Oxidase Inhibition by Desmethoxyyangonin
| Enzyme | Inhibition Parameter | Value (µM) | Reference(s) |
| MAO-A | IC50 | 1.850 | [3] |
| Ki | 0.922 | [3] | |
| MAO-B | IC50 | 0.123 | [2][3] |
| Ki | 0.031 | [3] | |
| Ki | 0.28 | [5] |
Carboxylesterase 1 (CES1) Inhibition
Desmethoxyyangonin acts as a reversible, competitive inhibitor of carboxylesterase 1 (CES1), an important enzyme in the metabolism of many ester-containing drugs.[6][7]
Table 2: Carboxylesterase 1 Inhibition by Desmethoxyyangonin
| Enzyme | Inhibition Parameter | Value (µM) | Inhibition Type | Reference(s) |
| CES1 | Ki | 25.2 | Competitive | [6][7] |
Cytochrome P450 (CYP) Enzyme Interactions
Desmethoxyyangonin interacts with several cytochrome P450 enzymes, primarily as an inhibitor and an inducer. These interactions are critical for assessing the potential for drug-drug interactions. Desmethoxyyangonin is a potent inhibitor of CYP1A2 and also inhibits CYP2C9 and CYP3A4.[8][9] Furthermore, it is a marked inducer of CYP3A23.[1][10]
Table 3: Cytochrome P450 Inhibition by Desmethoxyyangonin
| Enzyme | Inhibition Parameter | Value (µM) | Notes | Reference(s) |
| CYP1A2 | - | - | Potent inhibitor | [8] |
| CYP2C9 | Ki | 5 - 10 | - | [11] |
| CYP2C19 | Ki | 5 - 10 | - | [11] |
| CYP3A4 | - | - | Significant inhibition | [9] |
Table 4: Cytochrome P450 Induction by Desmethoxyyangonin
| Enzyme | Effect | Notes | Reference(s) |
| CYP3A23 | Marked Induction | Approximately 7-fold increase in expression.[10] | [1][10] |
GABA-A Receptor Modulation
Unlike several other major kavalactones, desmethoxyyangonin does not appear to act as a positive allosteric modulator of GABA-A receptors.[1][12][13] This lack of activity at the GABA-A receptor distinguishes its pharmacological profile and suggests that its anxiolytic effects, if any, are mediated through different mechanisms.
In Vivo Pharmacological Effects
Preclinical studies in animal models have demonstrated a range of in vivo activities for desmethoxyyangonin, including anti-inflammatory, hepatoprotective, and potential central nervous system effects.
Anti-inflammatory and Hepatoprotective Effects
Desmethoxyyangonin has shown potent anti-inflammatory and hepatoprotective properties. In a mouse model of endotoxin-induced fulminant hepatitis (LPS/D-GalN model), pretreatment with desmethoxyyangonin significantly reduced liver damage, as evidenced by decreased levels of serum aminotransferases (AST and ALT), and improved survival rates.[2] It also inhibited the infiltration of inflammatory cells into the liver.[2] In vitro, desmethoxyyangonin inhibits the activity of pro-inflammatory mediators in LPS-stimulated macrophages.[2]
Central Nervous System (CNS) Effects
The inhibition of MAO-B by desmethoxyyangonin is likely to increase dopamine levels in the nucleus accumbens, which may contribute to the attention-promoting effects of kava.[1][4] While direct evidence for anxiolytic effects of isolated desmethoxyyangonin is limited, its modulation of the dopaminergic system suggests a potential role in regulating mood and anxiety. One study in a chick social separation-stress paradigm did not find a significant anxiolytic effect for desmethoxyyangonin at the tested dose.[14]
Skeletal Muscle Relaxation
Desmethoxyyangonin has been reported to induce skeletal muscle relaxation in rats.[2]
Pharmacokinetics
Desmethoxyyangonin is known to cross the blood-brain barrier.[8] Studies on the pharmacokinetics of kavalactones in mice have shown that yangonin and desmethoxyyangonin are poorly absorbed from the gastrointestinal tract and are rapidly eliminated.[15] In a study with two human subjects, plasma concentrations of desmethoxyyangonin were found to be in the low ng/mL range after kava administration.[16]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine.
-
Incubation: The reaction is carried out in a phosphate buffer (pH 7.4) containing the enzyme, substrate, and varying concentrations of desmethoxyyangonin.
-
Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is monitored spectrophotometrically.
-
Analysis: IC50 values are determined from concentration-response curves. To determine the mechanism of inhibition (e.g., competitive), kinetic analysis is performed by measuring reaction velocities at different substrate and inhibitor concentrations, followed by Lineweaver-Burk plot analysis. Reversibility is assessed by dialysis of the enzyme-inhibitor complex.[3][5]
Carboxylesterase 1 (CES1) Inhibition Assay
-
Enzyme Source: Human liver S9 fractions.
-
Substrate: O-succinyl-fluorescein methyl ester (OSFME) or another suitable CES1 substrate.
-
Incubation: The enzyme, substrate, and various concentrations of desmethoxyyangonin are incubated in a suitable buffer.
-
Detection: The formation of the fluorescent product is measured.
-
Analysis: Ki values and the type of inhibition are determined by fitting the data to Michaelis-Menten kinetic models.[6][7]
LPS/D-GalN-Induced Fulminant Hepatitis in Mice
-
Animal Model: Male ICR mice.
-
Induction of Hepatitis: Mice are intraperitoneally (i.p.) injected with a combination of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
-
Treatment: Desmethoxyyangonin is administered i.p. for a set number of days prior to the LPS/D-GalN challenge.
-
Outcome Measures:
-
Survival rate is monitored over a defined period.
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Liver tissue is collected for histological analysis (e.g., H&E staining) to evaluate inflammatory cell infiltration and necrosis.[2]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of desmethoxyyangonin are mediated through the inhibition of the Jak2/STAT3 and IKK/NF-κB signaling pathways.[2]
Experimental Workflows
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. The LPS/D-Galactosamine-Induced Fulminant Hepatitis Model to Assess the Role of Ligand-Activated Nuclear Receptors on the NLRP3 Inflammasome Pathway In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
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